2-Methylcyclohexanol

Gas Chromatography Analytical Chemistry Method Development

2-Methylcyclohexanol (CAS 583-59-5) is a secondary alicyclic alcohol derived from cyclohexane, characterized by a methyl substitution at the ortho-position relative to the hydroxyl group. Commercially, it is typically supplied as an equilibrium mixture of its cis and trans diastereomers.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 583-59-5
Cat. No. B165396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclohexanol
CAS583-59-5
SynonymsHexahydro-o-cresol
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CCCCC1O
InChIInChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3
InChIKeyNDVWOBYBJYUSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclohexanol (CAS 583-59-5): Technical Baseline for Sourcing and Research Use


2-Methylcyclohexanol (CAS 583-59-5) is a secondary alicyclic alcohol derived from cyclohexane, characterized by a methyl substitution at the ortho-position relative to the hydroxyl group [1]. Commercially, it is typically supplied as an equilibrium mixture of its cis and trans diastereomers . The compound presents as a colorless, viscous liquid with a characteristic mild odor, exhibiting limited water solubility (slightly miscible) while freely miscible with common organic solvents such as alcohols and ethers [2]. As a flammable liquid (Flash Point: 58-62°C, UN 2617, Hazard Class 3), it serves primarily as a chemical intermediate and specialty solvent in industrial and research applications [3].

Why 2-Methylcyclohexanol Cannot Be Substituted with Other Methylcyclohexanol Isomers in Synthesis


The class of methylcyclohexanols comprises several positional and stereoisomers (including 1-, 2-, 3-, and 4-methylcyclohexanol), each exhibiting distinct conformational preferences and physicochemical properties [1]. These fundamental differences, such as the 1,2-interaction in 2-methylcyclohexanol that strongly dictates its stereochemistry and reactivity, are not present in 3- or 4-methyl isomers, which have different spatial arrangements and internal energies [2]. In biological systems, this translates to divergent metabolic fates: 2-methylcyclohexanol is uniquely processed and excreted as a conjugated trans-isomer, whereas 3- and 4-methyl isomers follow different reductive pathways leading to cis or trans conjugates, respectively [3]. Consequently, substituting 2-methylcyclohexanol with another isomer will alter reaction kinetics, product stereochemistry, and in vivo metabolic outcomes, making generic interchange impossible without compromising reproducibility.

2-Methylcyclohexanol Comparative Performance Data for Scientific Selection


GC Retention Index of 2-Methylcyclohexanol on Standard Apolar Columns

For analytical method development, the Kovats Retention Index (RI) is a critical, system-independent metric for peak identification. 2-Methylcyclohexanol has a defined RI of 941 on a standard non-polar SE-30 capillary column [1]. This value is distinct from its positional isomers (e.g., 3-methylcyclohexanol and 4-methylcyclohexanol), which have different chromatographic behaviors and retention times. Using a generic 'methylcyclohexanol' without confirming the RI could lead to misidentification or co-elution issues. The specific RI of 941 provides a verifiable, quantitative benchmark for quality control and analytical method validation.

Gas Chromatography Analytical Chemistry Method Development

Metabolic Stereospecificity: Unique in vivo Reduction to trans-2-Methylcyclohexanol

In biological systems, the metabolic fate of methylcyclohexanols is highly stereoselective. A key differentiating factor is that both racemic cis-2-methylcyclohexanol, trans-2-methylcyclohexanol, and 2-methylcyclohexanone are all excreted in rabbits as the conjugated glucuronide of the thermodynamically more stable (+)-trans-2-methylcyclohexanol [1]. This contrasts sharply with 3-methylcyclohexanol, which is excreted as the cis-isomer, and 4-methylcyclohexanol, which is excreted as the trans-isomer [1]. This means that irrespective of the starting 2-substituted material, the body processes it into the trans-2-alcohol conjugate, a pathway not shared by the 3- or 4-methyl isomers.

Drug Metabolism Pharmacokinetics Toxicology Biocatalysis

Thermodynamic Conformational Stability: Preference for trans-Diaxial Conformation

The reactivity and physical properties of 2-methylcyclohexanol are governed by its conformational preferences. Computational studies using ab initio methods indicate that 2-methylcyclohexanol, unlike 3-methylcyclohexanol, exhibits a strong thermodynamic preference for a specific conformation (trans-equatorial-gauche), driven by the 1,2-interaction between the methyl and hydroxyl groups [1]. In contrast, 3-methylcyclohexanol prefers a different conformation (cis-equatorial-gauche) due to its different substitution pattern [1]. This intrinsic difference in ground-state geometry dictates its chemical behavior, including the stereoselectivity of reactions like dehydration, which yields a specific mixture of 1-methyl and 3-methylcyclohexenes, not the same product distribution as from other isomers .

Computational Chemistry Physical Organic Chemistry Molecular Modeling

Optimal Use Cases for 2-Methylcyclohexanol Based on Evidence


Development of Stereoselective Synthesis Routes Requiring a Predictable Conformational Bias

The intrinsic preference of 2-methylcyclohexanol for a trans-equatorial-gauche conformation provides a predictable stereochemical environment for reactions such as esterification, etherification, and oxidation [1]. This is crucial for chemists designing synthetic routes to specific diastereomers, where the 1,2-interaction in 2-methylcyclohexanol offers a different and more constrained transition state than the more flexible 3- or 4-methyl isomers, leading to higher diastereoselectivity in the formation of products like 2-methylcyclohexyl esters .

In Vivo Metabolism and Toxicological Studies on Alicyclic Alcohols

The unique metabolic conversion of 2-methylcyclohexanol—where all starting isomers (cis, trans, and the ketone) converge to a single trans-alcohol conjugate in vivo—makes it an invaluable probe for studying stereoselective metabolism, alcohol dehydrogenase (ADH) activity, and phase II conjugation pathways [1]. This contrasts with 3- and 4-methylcyclohexanols, which follow different stereochemical routes [1]. Researchers in drug metabolism and toxicology can use this compound to investigate the body's handling of cyclic secondary alcohols and to develop predictive models for xenobiotic processing .

Solvent for Epoxide Hydrolase Enzyme Assays

2-Methylcyclohexanol has been specifically utilized as a co-solvent in studies investigating the effect of organic solvents on the activity of epoxide hydrolase, an important enzyme in detoxification pathways [1]. Its moderate hydrophobicity (LogP ~1.83) and slight water miscibility allow it to effectively solubilize hydrophobic substrates while maintaining some compatibility with aqueous enzymatic systems, a balance not easily achieved with more polar (e.g., methanol) or more lipophilic (e.g., cyclohexane) solvents . Its established use in this specific biochemical context makes it a preferred solvent for similar enzymatic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylcyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.